molecular formula C6H4BrF3N2O2 B2896926 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 1781793-14-3

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2896926
CAS No.: 1781793-14-3
M. Wt: 273.009
InChI Key: XKLKKZSVGNZVHI-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound integrates two highly versatile functional groups—a bromo substituent and a carboxylic acid—on a pyrazole core, making it an ideal precursor for metal-catalyzed cross-couplings (such as Suzuki or Sonogashira reactions) and for generating amide or ester derivatives. The presence of the metabolically stable trifluoromethyl group is particularly significant, as it is a key strategy in medicinal chemistry for modulating a molecule's lipophilicity, metabolic stability, and membrane permeability . As a result, this scaffold is extensively employed in the exploration and development of novel bioactive molecules, including potential pharmaceuticals and agrochemicals. The carboxylic acid moiety allows for further molecular diversification, enabling researchers to link this fragment to other complex structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its consistent quality for their critical laboratory investigations.

Properties

IUPAC Name

3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLKKZSVGNZVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Halogenation: Bromination of the pyrazole core can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, HNO3, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Alkylated or arylated pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid 1-CH₃, 3-Br, 5-CF₃, 4-COOH 303.08 (calculated) Not explicitly listed Potential intermediate for kinase inhibitors; unstudied bioactivity
4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-(CH₂CH₂OH), 4-Br, 5-CF₃, 5-COOH 333.11 2092516-16-8 Discontinued commercial product; structural flexibility for conjugation
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid 1-(4-NO₂C₆H₄), 5-CF₃, 4-COOH 301.18 142818-03-9 Precursor for amide-based drug candidates (e.g., c-Met inhibitors)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(chloropyridinyl), 5-CF₃, 4-COOH 383.62 50990493 (CID) Dual trifluoromethyl groups enhance metabolic stability; unexplored therapeutic potential

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at position 5 is a common feature, improving lipophilicity and resistance to oxidative metabolism. Bromine at position 3 or 4 increases molecular weight and may influence halogen bonding in target interactions .
  • Positional Effects: Substitution at position 1 (e.g., methyl, hydroxyethyl, or aryl groups) modulates steric hindrance and solubility. For instance, the hydroxyethyl group in the 4-bromo analogue (CAS 2092516-16-8) offers a site for further derivatization but reduces thermal stability compared to the methyl-substituted target compound .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid?

The compound can be synthesized via bromination of a pre-functionalized pyrazole intermediate followed by carboxylation. For example, reacting 1-methyl-5-(trifluoromethyl)pyrazole with brominating agents (e.g., NBS or Br₂) under acidic conditions introduces the bromine substituent. Subsequent carboxylation using CO₂ under high pressure or via metal-catalyzed carbonylation (e.g., Pd or Cu catalysts) introduces the carboxylic acid group at position 3. Yields vary depending on reaction optimization (e.g., solvent polarity, temperature) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹H NMR, δ ~4.0 ppm due to coupling with adjacent protons) and a singlet in ¹³C NMR (δ ~120 ppm). The carboxylic acid proton is typically absent in D₂O-exchanged spectra.
  • IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the carboxylic acid C=O stretch.
  • Mass Spectrometry : The molecular ion peak (m/z) should match the molecular weight (C₆H₅BrF₃N₂O₂: ~279 g/mol), with fragmentation patterns consistent with bromine and CF₃ groups .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or mixtures of ethanol/water are effective due to the compound’s moderate solubility. Slow evaporation at 4°C or gradient cooling (from 80°C to room temperature) enhances crystal purity. Crystallization in acidic conditions (e.g., dilute HCl) may improve yield by protonating the carboxylic acid group .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculations can optimize the molecular geometry, identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group), and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking against protein targets (e.g., kinase enzymes) evaluates potential bioactivity. For instance, the trifluoromethyl group enhances hydrophobic interactions, while the carboxylic acid facilitates hydrogen bonding with active sites .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., unexpected NMR splitting vs. X-ray-derived bond angles) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use temperature-dependent NMR to detect tautomeric equilibria. SHELX-refined crystallographic data (e.g., anisotropic displacement parameters) can confirm static vs. dynamic disorder. Cross-validate with IR/Raman spectroscopy to assess hydrogen bonding .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Bromine at position 3 acts as a directing group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups. The electron-withdrawing CF₃ and carboxylic acid groups activate the pyrazole ring, favoring transmetallation at the brominated position. Solvent choice (e.g., DMF vs. THF) and ligand selection (e.g., PPh₃ vs. XPhos) critically affect yields .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water.
  • Titration : Neutralization titration with NaOH standardizes carboxylic acid content.
  • Elemental Analysis : Verify Br and F content (±0.3% tolerance) .

Q. How can SHELX software improve structural determination from X-ray diffraction data?

SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters. For this compound, assign anisotropic displacement parameters to bromine and fluorine atoms to account for high electron density. Use the OLEX2 interface for real-time visualization of residual electron density peaks, ensuring accurate placement of hydrogen atoms .

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